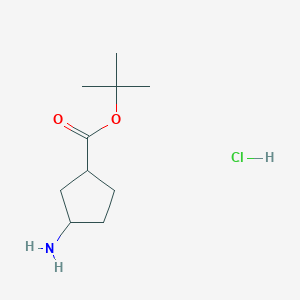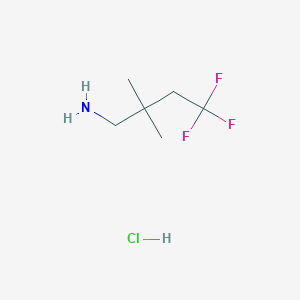![molecular formula C24H27ClN2O9 B1436041 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate CAS No. 2138811-33-1](/img/structure/B1436041.png)
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate
Overview
Description
Dehydro Amlodipine (fumarate) is a potential impurity found in commercial preparations of amlodipine. It is a degradation product formed during storage or when amlodipine is subjected to oxidative or acidic conditions or undergoes photo or electrochemical degradation . This compound is of interest due to its implications in the stability and efficacy of amlodipine formulations.
Mechanism of Action
Target of Action
Dehydroamlodipine fumarate is a potential impurity found in commercial preparations of amlodipine . Amlodipine is a popular antihypertensive drug belonging to the group of drugs called dihydropyridine calcium channel blockers . These drugs selectively target peripheral blood vessels, which are associated with a lower incidence of myocardial depression and cardiac conduction abnormalities than other calcium channel blockers .
Mode of Action
The mode of action of Dehydroamlodipine fumarate is likely similar to that of amlodipine. Amlodipine is a peripheral arterial vasodilator that exerts its action directly on vascular smooth muscle, leading to a reduction in peripheral vascular resistance and causing a decrease in blood pressure .
Biochemical Pathways
The biochemical pathways affected by Dehydroamlodipine fumarate are likely to be similar to those affected by amlodipine. Amlodipine has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .
Pharmacokinetics
It has high oral bioavailability (60-80%) and accumulates to a steady-state with once-daily administration over a period of 1-1 ½ weeks .
Result of Action
Amlodipine, a related compound, is known to decrease blood pressure gradually over 4-8 h after single doses, and may slowly return to baseline over 24-72 h . During chronic, oral, once-daily dosing, blood pressure is decreased from the pretreatment baseline with little fluctuation over the 24-hour dose interval .
Action Environment
It is known that organisms must adapt themselves to changing environments to maintain homeostasis in respect to the chemical environment . This adaptation includes the mechanism by which organisms dispose of chemicals that have entered the body, such as Dehydroamlodipine fumarate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydro Amlodipine (fumarate) can be synthesized through the degradation of amlodipine under specific conditions. The degradation can occur under oxidative, acidic, photo, or electrochemical conditions . The exact synthetic route involves the exposure of amlodipine to these conditions, leading to the formation of the dehydro compound.
Industrial Production Methods: In an industrial setting, the production of Dehydro Amlodipine (fumarate) is typically not intentional but rather a byproduct of the manufacturing and storage processes of amlodipine. Control measures are implemented to minimize its formation, such as optimizing storage conditions and using stabilizers to prevent degradation.
Chemical Reactions Analysis
Types of Reactions: Dehydro Amlodipine (fumarate) undergoes several types of chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to further degradation.
Reduction: Although less common, reduction reactions can alter the compound’s structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to further breakdown products, while substitution can result in modified derivatives of the original compound.
Scientific Research Applications
Dehydro Amlodipine (fumarate) has several scientific research applications:
Biology: Research on its biological activity helps understand the potential effects of impurities in pharmaceutical preparations.
Industry: The compound is relevant in quality control processes to ensure the purity of amlodipine products.
Comparison with Similar Compounds
Amlodipine: The parent compound, used as a calcium channel blocker for treating hypertension and angina.
Nifedipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.
Felodipine: Similar in structure and function, used for managing hypertension.
Uniqueness: Dehydro Amlodipine (fumarate) is unique due to its formation as a degradation product. Unlike the active compounds, it does not have a therapeutic role but is crucial in understanding the stability and quality of amlodipine formulations .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQLJHPVPAANJ-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138811-33-1 | |
| Record name | Dehydroamlodipine fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138811331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROAMLODIPINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMK3E8GQ3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


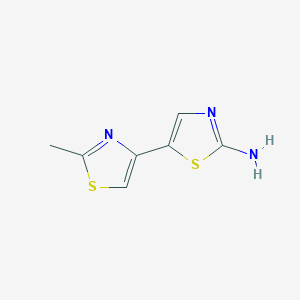
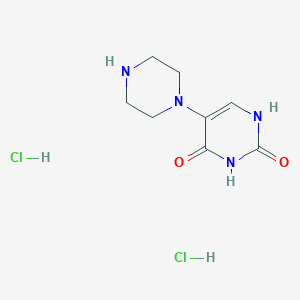
![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)
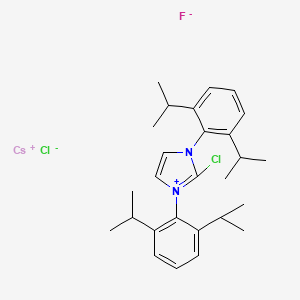
![1-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)cyclobutan-1-ol](/img/structure/B1435966.png)
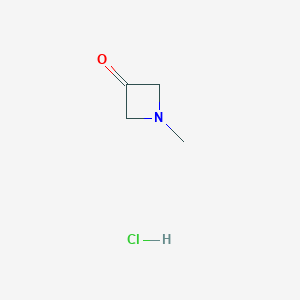

![N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride](/img/structure/B1435969.png)
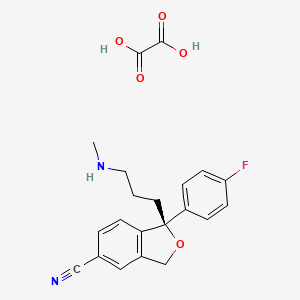
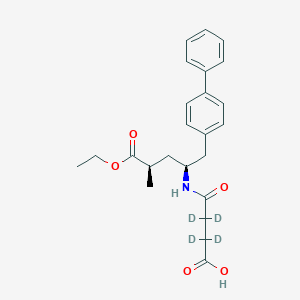
![3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]prop-2-en-1-one](/img/structure/B1435973.png)

